Cas no 1206989-92-5 (2-(benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole)

2-(Benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole is a substituted imidazole derivative characterized by its benzylsulfanyl and phenyl functional groups. This compound exhibits potential utility in organic synthesis and medicinal chemistry due to its imidazole core, which serves as a versatile scaffold for further functionalization. The presence of a benzylsulfanyl moiety enhances its reactivity in nucleophilic substitution reactions, while the aromatic substituents contribute to its stability and potential pharmacological properties. Its structural features make it a candidate for applications in heterocyclic chemistry, including the development of bioactive molecules. The compound is typically synthesized under controlled conditions to ensure high purity and consistency for research purposes.
2-(benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole structure
1206989-92-5 structure
Product Name:2-(benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole
CAS No:1206989-92-5
MF:C23H20N2S
MW:356.483304023743
CID:5451142
Update Time:2025-06-23

2-(benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-benzylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole
    • 2-(benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole
    • Inchi: 1S/C23H20N2S/c1-18-12-14-21(15-13-18)25-22(20-10-6-3-7-11-20)16-24-23(25)26-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3
    • InChI Key: JFRZVYPSJAGNBM-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC=C2)N(C2=CC=C(C)C=C2)C(C2=CC=CC=C2)=CN=1

Computed Properties

  • Exact Mass: 356.135
  • Monoisotopic Mass: 356.135
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1A^2

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Additional information on 2-(benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole

2-(Benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole: A Comprehensive Overview

2-(Benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole, also known by its CAS number 1206989-92-5, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of imidazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of a benzylsulfanyl group, a phenyl ring, and a methyl-substituted phenyl group introduces diverse functional groups that contribute to its versatile chemical properties.

The synthesis of 2-(Benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and possibly oxidation or reduction steps. The imidazole core is often formed through the condensation of an amine with a carbonyl compound, followed by cyclization. The substitution of functional groups such as the benzylsulfanyl group and the phenyl rings is achieved through carefully controlled reactions to ensure high purity and yield.

Recent studies have highlighted the potential of this compound in drug discovery. Its imidazole framework is known to exhibit significant biological activity, including anti-inflammatory, antitumor, and antimicrobial properties. The benzylsulfanyl group, in particular, has been shown to enhance the compound's solubility and bioavailability, making it an attractive candidate for pharmaceutical applications. Researchers have also explored the use of this compound as a precursor for more complex molecules with enhanced therapeutic effects.

In addition to its medicinal applications, 2-(Benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole has shown promise in materials science. Its aromatic structure and sulfur-containing functional groups make it suitable for use in the development of advanced materials such as conductive polymers and sensors. The compound's ability to form stable coordination complexes with metal ions has also been investigated for potential applications in catalysis and electronic devices.

The structural diversity of this compound allows for extensive modification, enabling researchers to tailor its properties for specific applications. For instance, substituting the methyl group on the phenyl ring with other functional groups can significantly alter the compound's reactivity and selectivity. Such modifications are crucial in optimizing its performance in various chemical and biological systems.

From a synthetic perspective, the preparation of 2-(Benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole requires precise control over reaction conditions to ensure the formation of the desired product. The use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has greatly facilitated the characterization of this compound, ensuring its purity and structural integrity.

In conclusion, 2-(Benzylsulfanyl)-1-(4-methylphenyl)-5-phenyl-1H-imidazole, CAS No. 1206989-92-5, is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in both medicinal chemistry and materials science. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing scientific innovation.

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